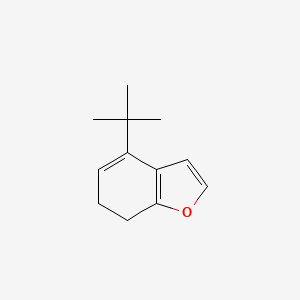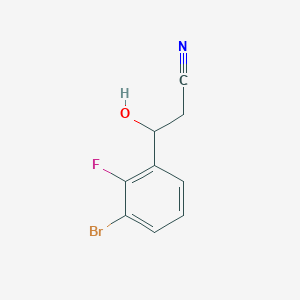![molecular formula C15H26N2O3 B8375186 Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8375186.png)
Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Descripción general
Descripción
Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate: is a synthetic organic compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride.
Introduction of the Propionyl Group: The propionyl group can be introduced through an acylation reaction using propionyl chloride and a base such as triethylamine.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propionyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted diazaspiro compounds with various functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The tert-butyl and propionyl groups may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar structure but lacks the propionyl group.
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Different spirocyclic core with a similar tert-butyl group.
Uniqueness
Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is unique due to the presence of both the propionyl and tert-butyl groups, which confer distinct chemical properties and potential biological activities. The combination of these groups with the spirocyclic core makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H26N2O3 |
|---|---|
Peso molecular |
282.38 g/mol |
Nombre IUPAC |
tert-butyl 7-propanoyl-2,7-diazaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-5-12(18)16-8-6-15(10-16)7-9-17(11-15)13(19)20-14(2,3)4/h5-11H2,1-4H3 |
Clave InChI |
WWHOBFXJPQPMGC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CCC2(C1)CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4'-Bromo-1,1'-biphenyl-4-yl)oxy]-valeric acid](/img/structure/B8375118.png)



![(5-Chloro-7-morpholinothiazolo[4,5-d]pyrimidin-2-yl)methanol](/img/structure/B8375148.png)





![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pivalamide](/img/structure/B8375194.png)


